(Z)-2-Methyl-6-methylene-2,7-octadien-1-ol
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Overview
Description
Myrcenol 8, also known as 2-Methyl-6-methylideneoct-7-en-2-ol, is an organic compound classified as a terpenoid. It is notable for its presence in essential oils, particularly in lavender oil and the hop plant (Humulus lupulus). Myrcenol 8 is recognized for its fragrant properties and is used extensively in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myrcenol 8 is synthesized from myrcene through a process involving hydroamination of the 1,3-diene followed by hydrolysis and palladium-catalyzed removal of the amine. This method ensures high yield and efficiency .
Industrial Production Methods: Industrial production of Myrcenol 8 involves deaminating 7-hydroxygeranyl dialkylamine or 7-hydroxyneryl dialkylamine using a palladium-phosphine-cation complex catalyst. This process is efficient, economical, and yields high amounts of Myrcenol 8 .
Chemical Reactions Analysis
Types of Reactions: Myrcenol 8 undergoes various chemical reactions, including:
Oxidation: Myrcenol 8 can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form more saturated compounds.
Substitution: Myrcenol 8 can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various cyclohexene derivatives, which are also useful in the fragrance industry .
Scientific Research Applications
Myrcenol 8 has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other terpenoids and fragrances.
Biology: Myrcenol 8 acts as a pheromone for certain bark beetles, making it useful in entomological studies.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Myrcenol 8 is a key component in the production of synthetic perfumes and flavorings.
Mechanism of Action
The mechanism by which Myrcenol 8 exerts its effects involves interaction with various molecular targets and pathways. In the case of its role as a pheromone, Myrcenol 8 binds to specific receptors in the bark beetles, triggering aggregation behavior. In other applications, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Myrcene: A precursor to Myrcenol 8, myrcene is also a monoterpene with similar fragrant properties.
Linalool: Another terpenoid found in essential oils, linalool shares some chemical properties with Myrcenol 8 but differs in its specific applications and fragrance profile.
Uniqueness: Myrcenol 8 stands out due to its specific synthesis route and its dual role as both a fragrance component and a pheromone. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
38228-40-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-2-methyl-6-methylideneocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-9(2)6-5-7-10(3)8-11/h4,7,11H,1-2,5-6,8H2,3H3/b10-7+ |
InChI Key |
IEVYLQISZQFFGA-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\CCC(=C)C=C)/CO |
Canonical SMILES |
CC(=CCCC(=C)C=C)CO |
Origin of Product |
United States |
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